molecular formula C15H13Cl2FN2 B13923290 7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine

7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B13923290
M. Wt: 311.2 g/mol
InChI Key: DNOJOZGZMZJVHI-UHFFFAOYSA-N
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Description

7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, two chlorine atoms, one fluorine atom, and a tetrahydro-naphthyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The benzyl group allows for coupling reactions with other aromatic compounds, forming complex structures

Major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications.

Scientific Research Applications

7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13Cl2FN2

Molecular Weight

311.2 g/mol

IUPAC Name

7-benzyl-2,4-dichloro-3-fluoro-6,8-dihydro-5H-1,7-naphthyridine

InChI

InChI=1S/C15H13Cl2FN2/c16-13-11-6-7-20(8-10-4-2-1-3-5-10)9-12(11)19-15(17)14(13)18/h1-5H,6-9H2

InChI Key

DNOJOZGZMZJVHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=C(C(=N2)Cl)F)Cl)CC3=CC=CC=C3

Origin of Product

United States

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